Ru5P vs. R5P Affinity for Ribose-5-Phosphate Isomerase
In a direct head-to-head kinetic comparison using recombinant ribose-5-phosphate isomerase type B (RpiB) from Trypanosoma cruzi, D-ribulose 5-phosphate (Ru5P) displayed a Km of 1.4 mM, whereas D-ribose 5-phosphate (R5P) exhibited a Km of 4 mM [1]. This represents a 2.86-fold lower Michaelis constant for Ru5P, indicating substantially higher enzyme affinity for the ketose substrate compared to its aldose isomer. The same study used 4-phospho-D-erythronohydroxamic acid, a transition-state analog, to competitively inhibit the enzyme with an IC50 of 0.7 mM and a Ki of 1.2 mM [1].
| Evidence Dimension | Michaelis constant (Km) for ribose-5-phosphate isomerase type B (RpiB) |
|---|---|
| Target Compound Data | Km = 1.4 mM for D-ribulose 5-phosphate |
| Comparator Or Baseline | Km = 4 mM for D-ribose 5-phosphate (R5P) |
| Quantified Difference | 2.86-fold lower Km (higher affinity) for Ru5P vs. R5P |
| Conditions | Recombinant poly-His-tagged T. cruzi RpiB expressed in E. coli; dimeric active enzyme; forward reaction (R5P → Ru5P) and reverse reaction (Ru5P → R5P); assay temperature not specified. |
Why This Matters
The 2.86-fold Km difference means that experiments employing Ru5P as the starting substrate for the reverse isomerization reaction will achieve half-maximal velocity at a substantially lower concentration than those using R5P, directly affecting experimental design, enzyme inventory procurement, and data interpretability across laboratories.
- [1] Stern AL, Burgos E, Salmon L, Cazzulo JJ. Ribose 5-phosphate isomerase type B from Trypanosoma cruzi: kinetic properties and site-directed mutagenesis reveal information about the reaction mechanism. Biochem J. 2007;401(1):279-289. doi:10.1042/BJ20061026. PMCID: PMC1698680. View Source
